molecular formula C7H3Cl2NO4 B1613442 2,6-Dichloro-4-nitrobenzoic acid CAS No. 22509-50-8

2,6-Dichloro-4-nitrobenzoic acid

Cat. No. B1613442
CAS RN: 22509-50-8
M. Wt: 236.01 g/mol
InChI Key: UCVGAAAMGILBOD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4 . It has a molecular weight of 236.009 Da and is also known by its English name, this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with two chlorine atoms and one nitro group attached to the benzene ring .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 and a boiling point of 366.3±42.0 °C at 760 mmHg . The compound has a flash point of 175.4±27.9 °C .

Scientific Research Applications

X-ray Powder Diffraction Studies

2,6-Dichloro-4-nitrobenzoic acid has been studied using X-ray powder diffraction techniques. This method helps in determining the crystal structure and physical properties of the compound. Such studies are crucial for understanding the material's properties and potential applications in various scientific fields (Quevedo, Armas, & Marill, 1998).

Biological Applications

One of the significant applications of derivatives of nitrobenzoic acid is in the biological field. For example, a water-soluble aromatic disulfide derivative has been synthesized and found useful for determining sulfhydryl groups in biological materials (Ellman, 1959).

Crystal Engineering and Antiviral Properties

This compound and its derivatives have been explored in crystal engineering to synthesize molecular salts with potential antiviral properties. This research is vital for developing new treatments for diseases like HIV (Oruganti et al., 2017).

Heterocyclic Synthesis

This compound serves as a building block in the synthesis of various nitrogenous heterocycles. This area of research is significant in drug discovery, where such heterocycles are key components of many pharmaceuticals (Křupková et al., 2013).

Spectroscopic Analysis

Spectroscopic techniques like FT-IR and Raman have been employed to analyze this compound. This research provides insights into the molecular structure and interactions within the compound, essential for understanding its chemical behavior (Balachandran et al., 2013).

Polymorphism Studies

Studies on the polymorphic system of this compound reveal the solid-state behavior and different crystal forms, which is crucial in the pharmaceutical industry where polymorphism can affect drug efficacy (Barsky et al., 2008).

Safety and Hazards

While specific safety data for 2,6-Dichloro-4-nitrobenzoic acid is not available, similar compounds are known to cause serious eye irritation and are harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name

2,6-dichloro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVGAAAMGILBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626604
Record name 2,6-Dichloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22509-50-8
Record name 2,6-Dichloro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-4-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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